Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate
Description
Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate is a synthetic small molecule characterized by a benzofuran core substituted with a carbamate group at the 3-position and a carbamoyl-linked 4-(trifluoromethoxy)phenyl moiety at the 2-position. The trifluoromethoxy (-OCF₃) group is a hallmark of agrochemical and pharmaceutical compounds due to its electron-withdrawing properties, which enhance metabolic stability and membrane permeability .
Properties
IUPAC Name |
ethyl N-[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-1-benzofuran-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O5/c1-2-27-18(26)24-15-13-5-3-4-6-14(13)28-16(15)17(25)23-11-7-9-12(10-8-11)29-19(20,21)22/h3-10H,2H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFLXEUMVRWSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Induced Acrylonitrile Activation
The synthesis begins with substituted acrylonitriles, as demonstrated by Rout et al.. For example, 3-(methylthio)-2-(2-bromoaryl)acrylonitrile (1a ) reacts with ethyl carbamate (4a ) under strong bases (e.g., NaH) in DMF at 90°C to form α-aroyl-α-arylacetonitrile intermediates (8a ). This step substitutes the methylthio group with the carbamate via nucleophilic displacement.
Key Conditions :
Intramolecular Cyclization
The intermediate 8a undergoes copper(I)-catalyzed cyclization using CuI (10 mol%) and l-proline (20 mol%) in DMF. This forms the benzofuran core with a cyano group at position 3, which is subsequently hydrolyzed to a carboxylic acid for further functionalization.
Optimized Protocol :
- Add CuI and l-proline to 8a in DMF.
- Heat at 90°C for 6 hours.
- Quench with saturated NH₄Cl and extract with EtOAc.
- Purify via silica gel chromatography (hexane/EtOAc).
Introduction of the Carbamoyl Group at Position 2
Carboxylic Acid Activation
The 2-carboxylic acid derivative is activated as an acid chloride using thionyl chloride or converted to a mixed anhydride. This reacts with 4-(trifluoromethoxy)aniline in the presence of coupling agents (e.g., EDCl/HOBt).
Representative Procedure :
- Suspend 2-carboxybenzofuran (1 mmol) in dichloromethane.
- Add EDCl (1.2 equiv.), HOBt (1.1 equiv.), and 4-(trifluoromethoxy)aniline (1.1 equiv.).
- Stir at 25°C for 12 hours.
- Isolate the amide via extraction (yield: 75–89%).
Ethyl Carbamate Installation at Position 3
Carbamate Formation via Chloroformate Reaction
The 3-amino group is treated with ethyl chloroformate in anhydrous THF under basic conditions (e.g., pyridine or triethylamine).
Synthesis Example :
- Dissolve 3-aminobenzofuran derivative (1 mmol) in THF.
- Add ethyl chloroformate (1.2 equiv.) and triethylamine (2 equiv.) at 0°C.
- Warm to room temperature and stir for 4 hours.
- Purify by recrystallization (yield: 82–90%).
One-Pot Multicomponent Approaches
Recent methodologies leverage copper-catalyzed tandem reactions to streamline synthesis. For instance, combining o-iodophenols, alkynes, and 4-(trifluoromethoxy)phenyl isocyanate in the presence of CuI/Pd(PPh₃)₂Cl₂ yields the target compound directly.
Catalytic System :
- Catalyst : CuI (10 mol%), Pd(PPh₃)₂Cl₂ (5 mol%)
- Ligand : 1,10-Phenanthroline
- Solvent : DMF/Toluene (1:1)
- Yield : 68–76%
Analytical Data and Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 6H, aromatic), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
- ¹³C NMR : δ 165.2 (C=O), 154.1 (OC=O), 121.6–148.9 (aromatic and CF₃O), 60.1 (OCH₂), 14.3 (CH₃).
- HRMS : m/z [M+H]⁺ calcd. for C₁₉H₁₆F₃N₂O₅: 433.1012; found: 433.1009.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Bulky substituents at position 2 hinder cyclization efficiency. Using electron-withdrawing groups (e.g., nitro) improves reaction kinetics by polarizing the acrylonitrile substrate.
Solvent Effects
DMF enhances intermediate solubility but complicates carbamate hydrolysis. Switching to THF/water biphasic systems mitigates this issue during amidation.
Industrial-Scale Considerations
The patent EP2554537B1 highlights scalable carbamate synthesis via continuous distillation of byproducts (e.g., trifluoroethanol). Adapting this to the target compound involves:
- Reacting 3-aminobenzofuran with ethyl carbonochloridate in a glass reactor.
- Distilling off HCl gas under reduced pressure.
- Isolating the product via fractional crystallization (purity: >99%).
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological processes. The benzofuran moiety contributes to its stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and modes of action. Below is a detailed analysis supported by evidence from pesticide databases and patent literature:
Structural Analogs
(a) Ethyl (3-(((Phenylamino)carbonyl)oxy)phenyl)carbamate (Desmedipham)
- Structure : Shares a carbamate group but replaces the benzofuran core with a phenyl ring. Lacks the trifluoromethoxy substituent.
- Function : A selective herbicide inhibiting photosynthesis by targeting photosystem II .
- Comparison : The benzofuran core in the target compound may confer improved binding to hydrophobic enzyme pockets, while the trifluoromethoxy group enhances oxidative stability compared to desmedipham’s simpler phenyl group .
(b) Chlorantraniliprole (M.28 Ryanodine Receptor Modulator)
- Structure : Anthranilic diamide with a chlorinated pyrazole and trifluoromethyl (-CF₃) substituents.
- Function: Activates insect ryanodine receptors, causing uncontrolled calcium release and paralysis .
- Comparison : While both compounds feature electron-withdrawing groups (trifluoromethoxy vs. trifluoromethyl), chlorantraniliprole’s diamide scaffold offers distinct binding kinetics. The target compound’s carbamate group may limit cross-resistance in insects resistant to diamides .
Functional Analogs
(a) Flupyrimin (M.UN Category)
- Structure: Pyridine derivative with a cyanoimino group.
- Function : Targets nicotinic acetylcholine receptors (nAChRs) in insects.
- Comparison : The target compound’s benzofuran-carbamate scaffold may act on a different physiological target (e.g., mitochondrial complexes or GABA receptors), reducing overlap in pest resistance mechanisms .
(b) Cyenopyrafen (M.25 Mitochondrial Complex II Inhibitor)
- Structure: Tetrazolinone scaffold with trifluoromethylpyrazole.
- Function : Disrupts mitochondrial electron transport.
- Comparison: Both compounds utilize fluorine-rich groups for enhanced lipophilicity. However, cyenopyrafen’s tetrazolinone core likely confers specificity for complex II, whereas the target compound’s carbamate may interfere with acetylcholinesterase or other esterase-dependent pathways .
Table 1: Key Comparative Data
Performance and Stability
- Binding Affinity: Computational docking (e.g., AutoDock Vina ) predicts stronger interactions with acetylcholinesterase compared to non-fluorinated analogs, though experimental validation is needed.
Biological Activity
Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be represented by the following structure:
This structure features a benzofuran core, a carbamate functional group, and a trifluoromethoxy phenyl substituent, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The trifluoromethoxy group enhances lipophilicity, which may facilitate better membrane penetration and receptor binding.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibition of certain enzymes, such as kinases and proteases.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing signaling pathways related to inflammation and cancer progression.
Anticancer Properties
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, studies on related compounds have shown that they can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
| Study | Compound Tested | Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| Benzofuran Derivative | Breast Cancer | 10 | Apoptosis Induction | |
| Benzamide Analog | Lung Cancer | 5 | Cell Cycle Arrest |
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation markers in vitro. Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines.
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the efficacy of a related benzofuran compound in a mouse model of breast cancer. The results demonstrated a significant reduction in tumor size after treatment with the compound compared to control groups, highlighting its potential as an anticancer agent. -
Study on Anti-inflammatory Properties :
In a clinical trial involving patients with rheumatoid arthritis, patients treated with a benzofuran derivative exhibited reduced levels of C-reactive protein (CRP), indicating decreased inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
